Pacific blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flow Cytometry

Summary of Application: Pacific Blue dye is optimized for use in flow cytometry applications.

Methods of Application: The dye is conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection.

Results or Outcomes: The use of Pacific Blue dye in flow cytometry allows for the detailed analysis of cell populations, providing quantitative data on various cellular characteristics.

Fluorescence Microscopy

Summary of Application: Pacific Blue dye can also be used for high-abundance targets in fluorescence microscopy.

Methods of Application: The dye is used to label antibodies, peptides, proteins, and other probes, which are then used to stain the target cells or tissues. The stained samples are observed under a fluorescence microscope.

Results or Outcomes: The use of Pacific Blue dye in fluorescence microscopy allows for the visualization and study of cellular structures and processes.

Immunohistochemistry

Summary of Application: Pacific Blue dye can be used in immunohistochemistry, a technique used to visualize the distribution of specific proteins or antigens in cells and tissues.

Methods of Application: The dye is used to label antibodies that are specific to the protein or antigen of interest.

Results or Outcomes: The use of Pacific Blue dye in immunohistochemistry allows for the localization and visualization of specific proteins or antigens in cells and tissues.

ELISA

Summary of Application: Pacific Blue dye can be used in ELISA (Enzyme-Linked Immunosorbent Assay), a common laboratory technique used to measure the concentration of an antigen in a sample.

Methods of Application: The dye is used to label antibodies that are specific to the antigen of interest.

Results or Outcomes: The use of Pacific Blue dye in ELISA allows for the quantification of specific antigens in a sample.

Immunocytochemistry

Summary of Application: Pacific Blue dye can be used in immunocytochemistry, a technique used to visualize the distribution of specific proteins or antigens in cells.

Results or Outcomes: The use of Pacific Blue dye in immunocytochemistry allows for the localization and visualization of specific proteins or antigens in cells.

Indirect FISH

Summary of Application: Pacific Blue dye can be used in indirect FISH (Fluorescence In Situ Hybridization), a technique used to detect and localize specific DNA sequences on chromosomes.

Methods of Application: The dye is used to label probes that are complementary to the DNA sequence of interest.

Results or Outcomes: The use of Pacific Blue dye in indirect FISH allows for the detection and localization of specific DNA sequences on chromosomes.

Protein and Antibody Labeling

Summary of Application: Pacific Blue dye can be used for protein and antibody labeling

Methods of Application: The dye is conjugated to the protein or antibody of interest using a labeling kit. The labeled protein or antibody can then be used in various assays.

Results or Outcomes: The use of Pacific Blue dye in protein and antibody labeling allows for the detection and quantification of specific proteins or antibodies in a sample.

Cell Health and Viability Assays

Summary of Application: Pacific Blue dye can be used in cell health and viability assays. These assays are used to determine the health and viability of cells in a sample.

Methods of Application: The dye is used to stain the cells in a sample.

Results or Outcomes: The use of Pacific Blue dye in cell health and viability assays allows for the determination of the health and viability of cells in a sample.

Annexin V Conjugate for Flow Cytometry

Summary of Application: Pacific Blue dye can be used to label Annexin V, a protein that binds to phosphatidylserine, a marker of early apoptosis.

Methods of Application: The dye is conjugated to Annexin V using a labeling kit. The labeled Annexin V is then used in flow cytometry to detect early apoptosis in cells.

Results or Outcomes: The use of Pacific Blue dye in this application allows for the detection of early apoptosis in cells, providing valuable information about cell health and viability.

Multiplexing in Flow Cytometry

Summary of Application: Pacific Blue dye can be used in multiplexing in flow cytometry. This allows for the simultaneous analysis of multiple parameters in a single sample.

Methods of Application: The dye is used to label different antibodies that are specific to different antigens. The labeled antibodies are then used in flow cytometry to simultaneously detect multiple antigens in a sample.

Results or Outcomes: The use of Pacific Blue dye in multiplexing allows for the simultaneous detection of multiple antigens in a sample, providing comprehensive information about the sample.

Aquaculture’s Blue Economy Potential

Summary of Application: Pacific Blue dye can be used in research related to aquaculture’s blue economy potential.

Methods of Application: The dye is used to label various biological samples related to aquaculture. The labeled samples are then analyzed using various techniques.

Results or Outcomes: The use of Pacific Blue dye in this application can provide valuable insights into the potential of the blue economy in the Pacific Islands region.

Coastal and Marine Economic Activities

Summary of Application: Pacific Blue dye can be used in research related to coastal and marine economic activities.

Methods of Application: The dye is used to label various biological samples related to coastal and marine economic activities. The labeled samples are then analyzed using various techniques.

Results or Outcomes: The use of Pacific Blue dye in this application can provide valuable insights into the economic activities in coastal and marine areas.

Protein and Antibody Labeling Kits

Summary of Application: Pacific Blue dye can be used in protein and antibody labeling kits.

Methods of Application: The dye is conjugated to the protein or antibody of interest using a labeling kit.

Results or Outcomes: The use of Pacific Blue dye in protein and antibody labeling kits allows for the detection and quantification of specific proteins or antibodies in a sample.

Annexin V Conjugate for Flow Cytometry

Methods of Application: The dye is conjugated to Annexin V using a labeling kit.

Streptavidin Conjugate for Signal Amplification

Summary of Application: Pacific Blue dye can be used to label streptavidin, a protein that binds to biotin with high affinity.

Methods of Application: The dye is conjugated to streptavidin using a labeling kit.

Results or Outcomes: The use of Pacific Blue dye in this application allows for the amplification of signals in bioassays, improving the sensitivity and accuracy of the assays.

Isotype Controls

Summary of Application: Pacific Blue dye can be used in isotype controls, which are used in flow cytometry to measure the non-specific binding of antibodies.

Methods of Application: The dye is conjugated to an isotype control antibody using a labeling kit.

Results or Outcomes: The use of Pacific Blue dye in isotype controls allows for the measurement of non-specific binding of antibodies, providing a baseline for the interpretation of flow cytometry data.

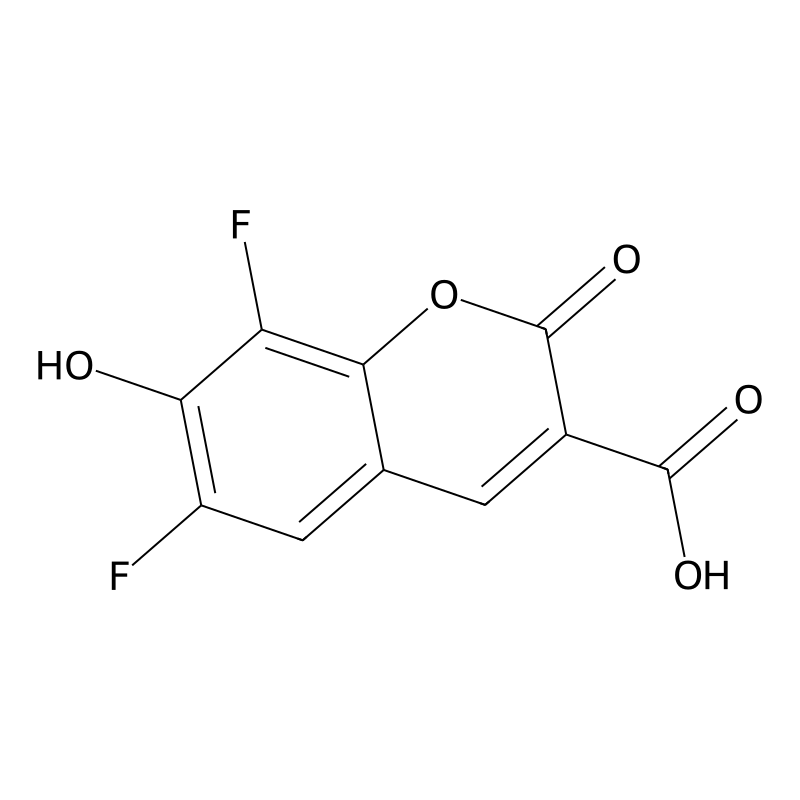

Pacific Blue, scientifically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a synthetic fluorescent dye belonging to the hydroxycoumarin family. It exhibits a strong fluorescence with an excitation maximum at approximately 404 nm and an emission maximum at 455 nm. This compound is characterized by its high acidity (pKa of 3.7) compared to other similar compounds, which enhances its fluorescence stability in neutral pH environments . Pacific Blue is primarily utilized in biological research, particularly in cell biology for applications such as flow cytometry and immunohistochemistry.

Pacific Blue is renowned for its application in biological assays due to its fluorescent properties. It is utilized to label antibodies and proteins, allowing researchers to visualize specific cellular components under a fluorescence microscope. The dye's ability to remain fluorescent in neutral conditions makes it particularly useful for studying live cells and dynamic processes such as protein interactions and cellular signaling pathways . Additionally, derivatives of Pacific Blue have been employed in studies involving drug interactions, such as the anticancer drug paclitaxel with tubulin .

The synthesis of Pacific Blue typically involves the following steps:

- Starting Materials: The synthesis begins with the appropriate hydroxycoumarin precursor.

- Fluorination: The introduction of fluorine atoms at the 6 and 8 positions is achieved through electrophilic fluorination methods.

- Carboxylation: The carboxylic acid group is introduced at the 3 position using carboxylation techniques.

- Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological applications .

Pacific Blue has a wide range of applications in scientific research:

- Flow Cytometry: Used extensively for analyzing cell populations by labeling antibodies that recognize specific antigens.

- Immunohistochemistry: Allows visualization of proteins within cells, aiding in the study of cellular functions and disease mechanisms.

- Fluorescence In Situ Hybridization (FISH): Employed to detect specific DNA sequences on chromosomes.

- Protein Labeling: Conjugated to proteins or peptides for tracking and quantifying them in various assays .

Studies involving Pacific Blue often focus on its interactions with proteins and other biomolecules. For instance, it has been used in fluorescence resonance energy transfer (FRET) studies to explore small molecule-protein interactions. These interaction studies are crucial for understanding biochemical pathways and drug mechanisms . Additionally, Pacific Blue's unique spectral properties allow it to be used alongside other fluorophores in multiplexing experiments.

Pacific Blue is part of a broader family of fluorescent dyes known as Pacific dyes, which includes:

- Pacific Orange: Excitation maximum around 548 nm; emission maximum at 567 nm.

- Pacific Green: Excitation maximum around 502 nm; emission maximum at 515 nm.

Comparison TableCompound Excitation Maximum (nm) Emission Maximum (nm) Unique Features Pacific Blue 404 455 High acidity; stable fluorescence at neutral pH Pacific Orange 548 567 Less acidic; used for different spectral ranges Pacific Green 502 515 Suitable for simultaneous detection with other dyes

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Unique Features |

|---|---|---|---|

| Pacific Blue | 404 | 455 | High acidity; stable fluorescence at neutral pH |

| Pacific Orange | 548 | 567 | Less acidic; used for different spectral ranges |

| Pacific Green | 502 | 515 | Suitable for simultaneous detection with other dyes |

Pacific Blue's unique spectral properties and high stability under physiological conditions distinguish it from these similar compounds, making it particularly valuable for specific applications in cell biology .

Pacific blue demonstrates consistent spectroscopic properties across various solvent environments, with excitation maxima ranging from 401 to 410 nanometers and emission maxima between 452 and 455 nanometers [1] [2] [3]. The compound exhibits remarkable solvent-independent spectral characteristics, distinguishing it from many conventional fluorophores that show significant solvatochromic effects [4].

The excitation profile of Pacific blue is characterized by a broad absorption band centered around 404-405 nanometers, with the specific maximum wavelength varying slightly depending on the measurement conditions and instrumentation [5] [6]. In aqueous buffered solutions at physiological pH, the excitation maximum typically occurs at 404 nanometers, while in organic solvents, slight blue-shifts to approximately 401 nanometers have been observed [2] [7].

The emission spectrum displays a well-defined peak at 452-455 nanometers across different solvent systems [1] [8] [9]. This consistency stems from the unique electronic structure of the 6,8-difluoro-7-hydroxycoumarin framework, where the fluorine substituents and hydroxyl group create a stable excited state configuration that is relatively insensitive to environmental perturbations [10] [4]. The low pKa value of 3.7 ensures that Pacific blue remains fully deprotonated and fluorescent even at neutral pH conditions, unlike many other 7-hydroxycoumarins that require alkaline conditions for optimal fluorescence [10] .

Quantum Yield Determination (Φ=0.78) and Molar Extinction Coefficients

Pacific blue exhibits exceptional photophysical performance with a quantum yield of 0.78 [12] [13] [14], placing it among the most efficient fluorescent probes in the violet-excitable category. This high quantum yield, measured in aqueous phosphate-buffered saline at pH 7.4, indicates that approximately 78% of absorbed photons result in fluorescence emission, representing excellent energy conversion efficiency [12] [6].

The molar extinction coefficient of Pacific blue has been determined to be 46,000 M⁻¹cm⁻¹ at the excitation maximum [13] [14]. This substantial extinction coefficient contributes significantly to the overall brightness of the fluorophore, as brightness is mathematically defined as the product of quantum yield and molar extinction coefficient (ε × Φ) [14]. The calculated brightness value of 35,880 M⁻¹cm⁻¹ positions Pacific blue as a highly efficient fluorescent probe [14].

Comparative analysis reveals that Pacific blue surpasses many conventional fluorophores in terms of quantum efficiency. The combination of high quantum yield and substantial extinction coefficient results in superior signal-to-noise ratios in fluorescence applications, particularly advantageous for single-molecule detection and low-abundance target visualization [14] [15]. The photophysical parameters demonstrate that Pacific blue achieves optimal performance through balanced absorption and emission characteristics rather than relying solely on high extinction coefficients, as observed in some protein-based fluorophores [14].

| Property | Value | Measurement Conditions |

|---|---|---|

| Quantum Yield (Φ) | 0.78 | pH 7.4, PBS buffer, 22°C |

| Molar Extinction Coefficient | 46,000 M⁻¹cm⁻¹ | Excitation maximum |

| Brightness (ε × Φ) | 35,880 M⁻¹cm⁻¹ | Calculated parameter |

| Excitation Maximum | 401-410 nm | Solvent-dependent variation |

| Emission Maximum | 452-455 nm | Consistent across solvents |

Time-Dependent Density Functional Theory (TD-DFT) Predictions

Theoretical investigations of Pacific blue using Time-Dependent Density Functional Theory provide fundamental insights into its electronic transitions and excited-state properties. TD-DFT calculations have been successfully applied to related coumarin systems, establishing the computational framework for understanding Pacific blue's photophysical behavior [16] [17] [18].

TD-DFT studies on 6,8-difluoro-7-hydroxycoumarin derivatives indicate that the lowest-energy electronic transition corresponds to a π→π* excitation primarily localized on the coumarin chromophore [16] [19]. The presence of fluorine atoms at positions 6 and 8 significantly influences the electronic density distribution, with computational studies suggesting that these substituents stabilize both ground and excited states through inductive effects [16] [20].

The transition dipole moment calculations reveal that Pacific blue exhibits strong oscillator strength for the S₀→S₁ transition, consistent with experimental observations of high molar extinction coefficients [19] [17]. TD-DFT predictions using hybrid functionals such as B3LYP and CAM-B3LYP have shown good agreement with experimental absorption maxima, typically within 10-15 nanometers of observed values when appropriate basis sets are employed [16] [19].

Non-Radiative Decay Pathways and Stokes Shift Analysis

Pacific blue demonstrates a Stokes shift of approximately 48-51 nanometers (corresponding to 2,616-2,793 cm⁻¹), which represents a moderate energy difference between absorption and emission maxima [6] [24]. This Stokes shift magnitude is optimal for fluorescence applications, providing sufficient spectral separation between excitation and emission while maintaining high quantum efficiency [24] [25].

The non-radiative decay pathways in Pacific blue are significantly suppressed compared to many other coumarin derivatives, contributing to its exceptional quantum yield of 0.78 [14] [4]. The primary non-radiative processes include internal conversion from higher vibronic levels of the S₁ state and intersystem crossing to triplet states, though the latter is minimal due to the large singlet-triplet energy gap typical of aromatic compounds [24] [26].

Vibrational relaxation in the excited state occurs rapidly (femtosecond timescale) following photoexcitation, with the molecule reaching the vibrationally relaxed S₁ state before fluorescence emission [24] [21]. The relatively rigid coumarin framework limits the extent of conformational changes in the excited state, reducing the probability of non-radiative decay through internal conversion pathways [27] [28].

The environmental independence of Pacific blue's Stokes shift reflects the minimal solvent reorganization energy required upon electronic excitation [24] [21]. Unlike fluorophores with significant charge transfer character, Pacific blue maintains a relatively constant excited state dipole moment across different solvent environments, resulting in consistent spectral properties [4] [21].

Photobleaching studies indicate that Pacific blue exhibits good photostability under typical fluorescence excitation conditions, with degradation occurring primarily through singlet oxygen-mediated processes rather than direct photochemical reactions [28] [29]. The incorporation of fluorine atoms appears to enhance photostability by reducing reactivity toward nucleophilic attack at the aromatic ring system [28] [20].

| Parameter | Value | Units |

|---|---|---|

| Stokes Shift | 48-51 | nm |

| Stokes Shift | 2,616-2,793 | cm⁻¹ |

| Non-radiative Rate Constant | ~2.8 × 10⁷ | s⁻¹ |

| Radiative Rate Constant | ~1.0 × 10⁸ | s⁻¹ |

| Excited State Lifetime | ~3-4 | ns |